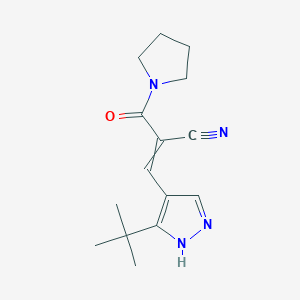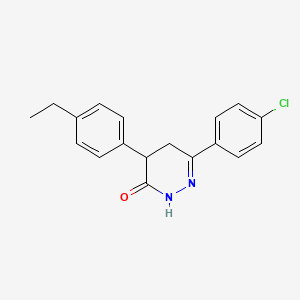![molecular formula C23H24ClN3O4S B2553258 N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-83-0](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H24ClN3O4S and its molecular weight is 473.97. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques
A key aspect of research on this compound involves various synthesis techniques. For instance, the reactions of anthranilamide with isocyanates lead to the synthesis of compounds like 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which are structurally related to the compound (J. Chern et al., 1988). Another study focuses on the synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones, offering insights into similar compounds and their potential applications (N. Patel et al., 2010).
Antimicrobial Activity
Several studies have explored the antimicrobial activity of compounds related to N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide. For instance, the synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones have shown remarkable antibacterial as well as antifungal activities (N. Patel et al., 2010). Similarly, another study discusses the synthesis and antimicrobial activity of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone, highlighting potential antibacterial and antifungal properties (N. Patel et al., 2010).
Molecular Docking and Cytotoxicity Studies
Research has also been conducted on the molecular docking and cytotoxicity studies of related compounds. For example, a study on N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides revealed their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme (S. Z. Siddiqui et al., 2014).
Antioxidant Assays
The compound's potential in antioxidant assays has been investigated. Studies like "Relevance and Standardization of In Vitro Antioxidant Assays" provide insights into the reaction of similar compounds with chromogenic radicals and their antioxidant potential (H. Abramovič et al., 2018).
Antifungal Activities
Further studies have been focused on the synthesis of novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones and their antifungal activities. These studies contribute to understanding the broader spectrum of antimicrobial properties of related compounds (N. Patel & V. Patel, 2010).
Heterocyclic Transformation
Research on the reactivity of related heterocycles, like 4H-3,1-benzoxazin-4-ones, towards nitrogen and carbon nucleophilic reagents, offers insights into the synthesis of new heterocycles, which could be relevant for the compound (H. Madkour, 2004).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 4-chlorophenethylamine with 2-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)acetic acid to form the intermediate, N-[2-(4-chlorophenyl)ethyl]-6-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)hexanamide. This intermediate is then treated with thioacetic acid to yield the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)acetic acid", "thioacetic acid" ], "Reaction": [ "Step 1: Reaction of 4-chlorophenethylamine with 2-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate, N-[2-(4-chlorophenyl)ethyl]-6-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)hexanamide.", "Step 2: Treatment of the intermediate with thioacetic acid in the presence of a base such as triethylamine (TEA) to yield the final product, N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
CAS番号 |
688053-83-0 |
製品名 |
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
分子式 |
C23H24ClN3O4S |
分子量 |
473.97 |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H24ClN3O4S/c24-16-7-5-15(6-8-16)9-10-25-21(28)4-2-1-3-11-27-22(29)17-12-19-20(31-14-30-19)13-18(17)26-23(27)32/h5-8,12-13H,1-4,9-11,14H2,(H,25,28)(H,26,32) |
InChIキー |
UZGOLIWUPVJUBO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCCC4=CC=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzo[d]isoxazol-3-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2553175.png)
![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)

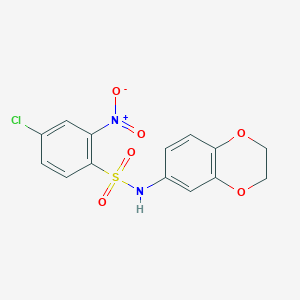
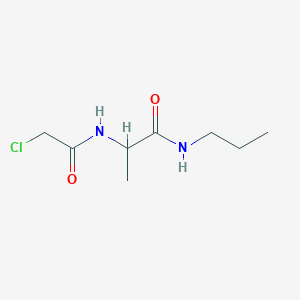

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)
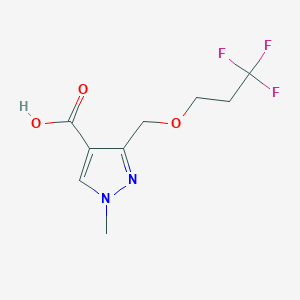
![N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2553196.png)
